Furazolium tartrate

Description

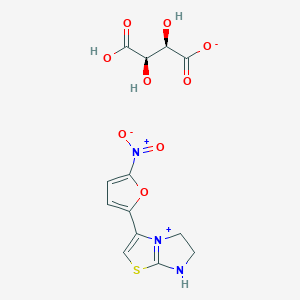

Furazolium tartrate is a synthetic organic compound with the chemical formula C9H8N3O3S.C4H5O6. It is a nitrofuran derivative known for its antibacterial activity against both Gram-positive and Gram-negative pathogens . This compound was developed by Eaton Laboratories in the late 1960s and was tested against skin infections, although it never reached clinical approval .

Properties

CAS No. |

17692-15-8 |

|---|---|

Molecular Formula |

C13H13N3O9S |

Molecular Weight |

387.32 g/mol |

IUPAC Name |

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C9H7N3O3S.C4H6O6/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;5-1(3(7)8)2(6)4(9)10/h1-2,5H,3-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

UAGFATMWHGHRCP-LREBCSMRSA-N |

Isomeric SMILES |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)[O-])O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of furazolium tartrate involves the synthesis of the parent molecule, furazolium, followed by its reaction with tartaric acid to form the tartrate salt. The synthetic route typically involves the following steps:

Synthesis of Furazolium: Furazolium is synthesized by reacting 3-(5-nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole with appropriate reagents under controlled conditions.

Formation of this compound: The synthesized furazolium is then reacted with tartaric acid to form this compound.

Chemical Reactions Analysis

Furazolium tartrate undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly involving the nitrofuran moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: this compound can undergo substitution reactions, particularly at the furan ring. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield various substituted furazolium derivatives .

Scientific Research Applications

Furazolium tartrate has several scientific research applications, including:

Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other nitrofuran derivatives.

Biology: In biological research, this compound is used to study the antibacterial activity of nitrofuran derivatives and their mechanisms of action.

Medicine: Although this compound itself did not reach clinical approval, its derivatives are studied for their potential use as antibacterial agents.

Industry: This compound is used in the development of antibacterial coatings and materials for industrial applications

Mechanism of Action

The mechanism of action of furazolium tartrate involves its interaction with bacterial DNA. Furazolium and its related free radical products are believed to bind DNA and induce cross-links, leading to high levels of mutations in the bacterial chromosome. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Furazolium tartrate can be compared with other nitrofuran derivatives, such as furazolidone and furazidin. These compounds share similar antibacterial properties but differ in their specific chemical structures and mechanisms of action. For example:

Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.

Furazidin: Another nitrofuran derivative with antibacterial activity.

This compound is unique in its specific structure and the presence of the tartrate moiety, which may influence its solubility and bioavailability compared to other nitrofuran derivatives .

Q & A

Q. What are the standard protocols for synthesizing Furazolium tartrate in laboratory settings?

this compound can be synthesized via solvent casting or solid-liquid phase reactions. Key parameters include molar ratios of reactants (e.g., 1.05:2.0 for antimony trioxide and potassium hydrogen tartrate), reaction temperature (e.g., 90°C), and duration (e.g., 4.5 hours). Centrifugation (4500 rpm) and vacuum drying are critical for isolating the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with photodiode array detection is recommended for purity assessment, while X-ray diffraction (XRD) and infrared (IR) spectroscopy validate crystallinity and functional groups. For example, XRD lattice parameters (e.g., monoclinic system with a = 0.8250 nm, β = 96.65°) confirm structural integrity .

Q. What are the critical parameters to consider when designing an in vitro release study for this compound-loaded delivery systems?

Key factors include dissolution media pH (e.g., simulated gastric fluid), agitation rate (50–100 rpm), and sink conditions. Polymer-to-drug ratios (e.g., factorial designs with hydroxypropyl methylcellulose, HPMC) should be optimized to mimic physiological release profiles .

Q. How can researchers ensure reproducibility in formulating this compound-based microneedle patches?

Follow strict solvent casting protocols: dissolve polymers (e.g., polyvinyl alcohol) and drug in purified water, centrifuge into epoxy resin molds, and dry under vacuum for 18–24 hours. Document polymer concentration gradients and centrifugation speeds to standardize patch morphology .

Advanced Research Questions

Q. How can factorial design be applied to optimize the formulation of this compound for controlled-release applications?

A 2³-factorial design evaluates variables like total polymer content-to-drug ratio, polymer blend ratios, and viscosity grades. Dependent variables (e.g., % drug release at 8 hours, floating time) are analyzed via regression models to identify optimal formulations. For example, HPMC K4M/K15M blends significantly prolong release kinetics .

Q. What strategies are recommended for resolving discrepancies in dissolution profiles observed between in vitro and in vivo studies of this compound formulations?

Use biorelevant media (e.g., FaSSGF/FeSSIF) to better simulate gastrointestinal conditions. Implement in vitro-in vivo correlation (IVIVC) models and validate with pharmacokinetic data. Adjust agitation rates or incorporate enzyme mimics to address bioaccessibility gaps .

Q. How does the choice of polymer matrix influence the release kinetics and stability of this compound in transdermal delivery systems?

Hydrophilic polymers (e.g., HPMC) enhance hydration and diffusion-driven release, while hydrophobic polymers (e.g., Eudragit®) prolong stability. Accelerated stability testing (40°C/75% RH) over 6 months, paired with Arrhenius equation modeling, predicts shelf-life and identifies degradation pathways .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under accelerated stability testing conditions?

Stress testing (acid/alkaline hydrolysis, oxidative conditions) with HPLC-PDA identifies degradation products. For example, photolytic degradation may produce quinone derivatives, requiring UV-protective packaging. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Q. How should researchers statistically analyze dose-response data from preclinical studies of this compound?

Apply ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD). Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Software like Design Expert® facilitates response surface modeling for multifactorial experiments .

Q. What are the best practices for documenting and presenting this compound research data to ensure transparency?

Structure tables with Roman numerals, self-explanatory titles, and footnotes (e.g., centrifugation parameters, polymer sources). Figures must include error bars for triplicate measurements and cite original data sources. Supplementary materials should house raw datasets and validation reports .

Q. Methodological Notes

- Experimental Design : Prioritize factorial designs (e.g., Box-Behnken) to evaluate interactions between formulation variables .

- Data Contradictions : Address outliers via Grubbs’ test and validate methods using ICH guidelines (e.g., specificity, linearity) .

- Reproducibility : Detailed material sourcing (e.g., HPMC manufacturer, batch numbers) and statistical power calculations (α = 0.05, β = 0.2) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.